

NMR Spectroscopic Analysis of Methyl 3-chloro-4-cyanobenzoate: A Comparative Guide

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Compound of Interest

Compound Name: **Methyl 3-chloro-4-cyanobenzoate**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of **Methyl 3-chloro-4-cyanobenzoate**. Due to the limited availability of public experimental data for **Methyl 3-chloro-4-cyanobenzoate**, this guide utilizes data from structurally similar compounds, Methyl 4-cyanobenzoate and Methyl 3-chlorobenzoate, to predict and understand its spectral features.

Predicted and Comparative NMR Data

The following tables summarize the experimental ^1H and ^{13}C NMR data for the comparative compounds and provide predicted values for **Methyl 3-chloro-4-cyanobenzoate**. These predictions are based on the additive effects of the chloro and cyano substituents on the benzene ring.

Table 1: ^1H NMR Data Comparison

Compound	Solvent	Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
Methyl 3-chloro-4-cyanobenzoate (Predicted)	CDCl ₃	~8.2 (d), ~8.0 (dd), ~7.8 (d), 3.9 (s)
Methyl 4-cyanobenzoate ^[1]	CDCl ₃	8.12 (d, J = 8.0 Hz, 2H), 7.73 (d, J = 8.0 Hz, 2H), 3.94 (s, 3H)
Methyl 3-chlorobenzoate ^[2]	CDCl ₃	7.97 (s, 1H), 7.90 (d, J = 7.6 Hz, 1H), 7.48-7.45 (m, 1H), 7.38-7.30 (m, 1H), 3.89 (s, 3H)

Table 2: ¹³C NMR Data Comparison

Compound	Solvent	Chemical Shift (δ) ppm
Methyl 3-chloro-4-cyanobenzoate (Predicted)	CDCl ₃	~164, ~139, ~135, ~133, ~131, ~116, ~115, ~53
Methyl 4-cyanobenzoate ^[1]	CDCl ₃	165.4, 133.9, 132.2, 130.1, 118.0, 117.4, 52.7
Methyl 3-chlorobenzoate ^[2]	CDCl ₃	165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

Sample Preparation:

- Weigh 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

- Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

- Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- ^{13}C NMR:
 - Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
 - A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
 - Reference the spectrum to the solvent peak.

Workflow for NMR Characterization

The following diagram illustrates a typical workflow for the NMR characterization of a synthesized organic compound.

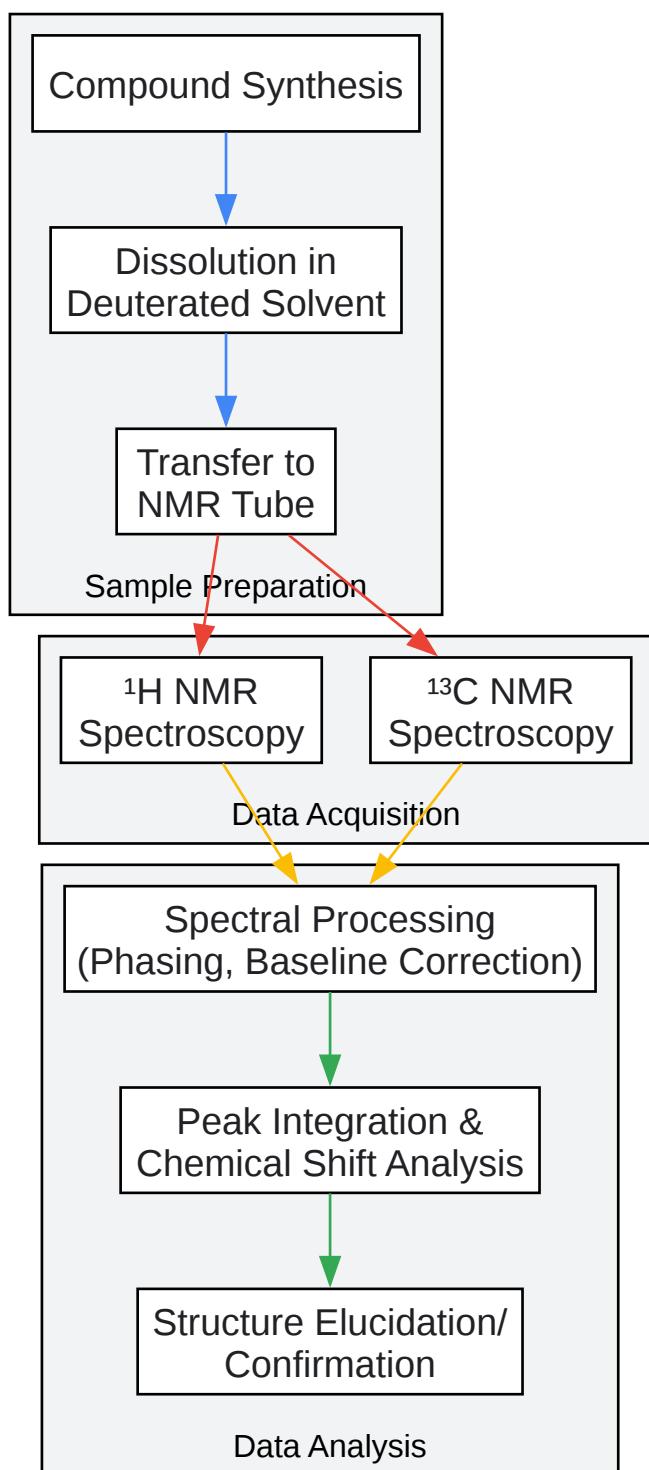


Figure 1. General workflow for NMR characterization.

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Caption: General workflow for NMR characterization.

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References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
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